![molecular formula C17H21F3N2O2 B14182976 (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone CAS No. 918535-92-9](/img/structure/B14182976.png)
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone: is a synthetic organic compound characterized by the presence of two piperidine rings and a trifluorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by the cyclization of 1,5-diaminopentane.
Introduction of the Trifluorophenoxy Group: The trifluorophenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a suitable trifluorophenol derivative reacts with a halogenated precursor.
Coupling of the Piperidine Rings: The final step involves the coupling of the two piperidine rings through a methanone linkage, typically using a carbonylation reaction with appropriate catalysts and conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Material Science: It is used in the synthesis of advanced materials with specific properties, such as polymers and nanomaterials.
Biology:
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Receptor Binding: It can bind to specific receptors, modulating their activity and providing insights into receptor function.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Diagnostics: It can be used as a probe in diagnostic assays to detect specific biomolecules.
Industry:
Chemical Manufacturing: The compound is used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by binding to the receptor and altering its conformation, leading to changes in downstream signaling pathways.
Comparison with Similar Compounds
- (Piperidin-4-yl)[4-(2,4-difluorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trichlorophenoxy)piperidin-1-yl]methanone
- (Piperidin-4-yl)[4-(2,4,6-trifluorophenyl)piperidin-1-yl]methanone
Uniqueness:
- Trifluorophenoxy Group: The presence of the trifluorophenoxy group imparts unique electronic properties, enhancing the compound’s reactivity and binding affinity.
- Dual Piperidine Rings: The dual piperidine rings provide structural rigidity and specific spatial orientation, contributing to its distinct biological activity.
Properties
CAS No. |
918535-92-9 |
|---|---|
Molecular Formula |
C17H21F3N2O2 |
Molecular Weight |
342.36 g/mol |
IUPAC Name |
piperidin-4-yl-[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H21F3N2O2/c18-12-9-14(19)16(15(20)10-12)24-13-3-7-22(8-4-13)17(23)11-1-5-21-6-2-11/h9-11,13,21H,1-8H2 |
InChI Key |
ZPRSIPZCRALTGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C(=O)N2CCC(CC2)OC3=C(C=C(C=C3F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


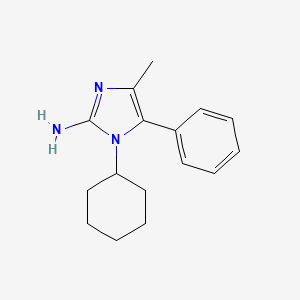
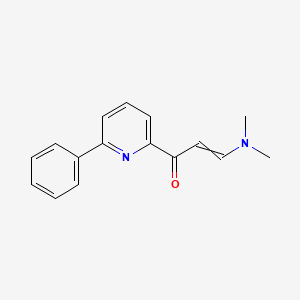
![N-Hydroxy-3-[(3-phenylpropyl)sulfamoyl]propanamide](/img/structure/B14182901.png)
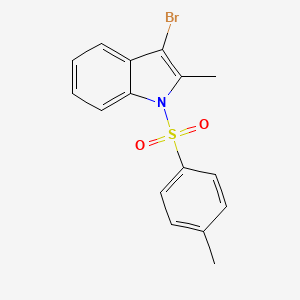
![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)
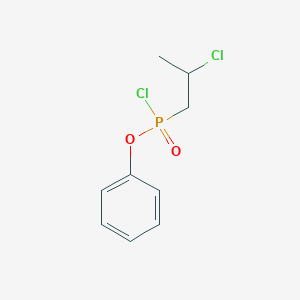

![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)

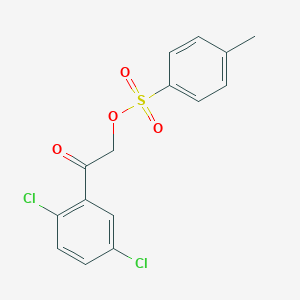

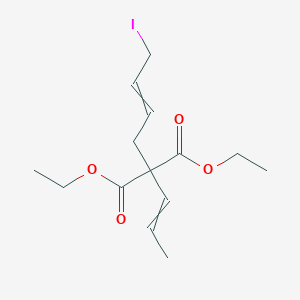

![N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine](/img/structure/B14182992.png)
